molecular formula C9H15Br B8660657 1-Bromo-2-nonyne CAS No. 5921-74-4

1-Bromo-2-nonyne

Cat. No. B8660657
CAS RN: 5921-74-4
M. Wt: 203.12 g/mol
InChI Key: GWFWTZMLIQXBHZ-UHFFFAOYSA-N
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Description

1-Bromo-2-nonyne is a useful research compound. Its molecular formula is C9H15Br and its molecular weight is 203.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-nonyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-nonyne including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5921-74-4

Product Name

1-Bromo-2-nonyne

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-bromonon-2-yne

InChI

InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h2-6,9H2,1H3

InChI Key

GWFWTZMLIQXBHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pentadeca-2,5,8-triyn-1-ol tetrahydropyranyl ether can be prepared by coupling propargyl alcohol tetrahydropyranyl ether with n-hexyl bromide in the presence of lithium amide, to produce 2-nonyn-1-ol tetrahydropyranyl ether, then hydrolysing of the tetrahydropyranyloxy function with Pyr/PTS in ethanol solution followed by esterification of the hydroxy compound with methanesulfonyl chloride in the presence of triethylamine. The mesylate is then reacted with lithium bromide in acetone solution to produce 1-bromo-2-nonyne. Finally the latter compound is coupled with hexa-2,5-diyn-1-ol-tetrahydropyranyl ether in the presence of ethylmagnesium bromide and cuprous chloride. The sequence of reaction conditions are essentially the same as those described hereinafter in detail.
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